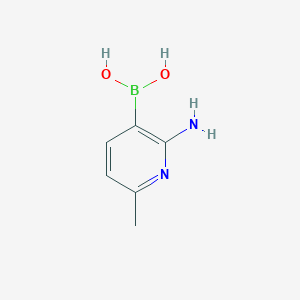

(2-Amino-6-methylpyridin-3-yl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2-Amino-6-methylpyridin-3-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of both an amino group and a boronic acid group attached to a pyridine ring. The unique combination of these functional groups makes it a versatile reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-6-methylpyridin-3-yl)boronic acid typically involves the borylation of 2-amino-6-methylpyridine. One common method is the Miyaura borylation reaction, which uses a palladium catalyst to facilitate the coupling of 2-amino-6-methylpyridine with a boron reagent such as bis(pinacolato)diboron . The reaction is usually carried out in the presence of a base like potassium acetate and a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of automated systems also minimizes human error and enhances the reproducibility of the synthesis process .

Analyse Des Réactions Chimiques

Types of Reactions: (2-Amino-6-methylpyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.

Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

Substitution: Halogenated reagents in the presence of a base.

Major Products Formed:

Oxidation: Boronic esters or borates.

Reduction: Amines.

Substitution: Various substituted pyridine derivatives

Applications De Recherche Scientifique

(2-Amino-6-methylpyridin-3-yl)boronic acid has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology: The compound is employed in the synthesis of biologically active molecules, including potential drug candidates.

Industry: The compound is used in the production of advanced materials and polymers

Mécanisme D'action

The mechanism of action of (2-Amino-6-methylpyridin-3-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is particularly useful in the design of enzyme inhibitors and molecular sensors. The amino group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .

Comparaison Avec Des Composés Similaires

- 6-Methylpyridine-3-boronic acid

- 6-Aminopyridine-3-boronic acid

- 4-Pyridinylboronic acid

Comparison: Compared to similar compounds, (2-Amino-6-methylpyridin-3-yl)boronic acid offers unique advantages due to the presence of both amino and boronic acid groups. This dual functionality allows for more diverse chemical reactions and applications. For instance, while 6-methylpyridine-3-boronic acid is primarily used in cross-coupling reactions, the amino group in this compound enables additional interactions and applications in biological systems .

Activité Biologique

(2-Amino-6-methylpyridin-3-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound, with the molecular formula C7H9BNO2, features a pyridine ring substituted with an amino group and a boronic acid moiety. The presence of the boronic acid group allows for reversible covalent interactions with diols, which is a key feature in its biological activity.

The primary mechanism of action for this compound involves its role as an inhibitor of various enzymes. Notably, it has been shown to inhibit proteasome activity, which is crucial for protein degradation pathways in cells. This inhibition can lead to the accumulation of regulatory proteins and affect cellular signaling pathways.

Inhibition of Proteasome Activity

Research has demonstrated that derivatives of boronic acids, including this compound, exhibit inhibitory effects on the proteasome. The structure-activity relationship studies indicate that modifications to the boronic acid moiety can enhance or diminish this activity. For instance, certain substitutions at the N-terminal acyl moiety have been linked to increased potency against chymotryptic activity in proteasomes .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and its derivatives:

| Activity | IC50 / μM | Reference |

|---|---|---|

| Inhibition of proteasome | 0.1 - 1.0 | |

| Inhibition of neuronal nitric oxide synthase (nNOS) | 0.026 - 0.13 | |

| Cytotoxicity in cancer cell lines | Varies by cell type |

Case Studies and Research Findings

- Inhibition of Neuronal Nitric Oxide Synthase (nNOS) : A study highlighted that compounds similar to this compound exhibited potent inhibition against nNOS, with selectivity over other isoforms such as endothelial nitric oxide synthase (eNOS). The binding interactions were characterized using X-ray crystallography, revealing critical hydrogen bonding interactions essential for potency .

- Proteasome Inhibition : Another study focused on the structure-activity relationship of boronic acid derivatives showed that this compound could effectively inhibit proteasomal chymotryptic activity. The findings indicated that specific structural modifications could enhance biological efficacy .

- Cytotoxicity Evaluation : Research involving various cancer cell lines demonstrated that this compound exhibits cytotoxic effects, suggesting potential applications in cancer therapy. The mechanism appears to involve disruption of protein homeostasis due to proteasome inhibition.

Propriétés

IUPAC Name |

(2-amino-6-methylpyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BN2O2/c1-4-2-3-5(7(10)11)6(8)9-4/h2-3,10-11H,1H3,(H2,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHUUHZZSEYPSBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=C(C=C1)C)N)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.